Methyl 3-(5-formylfuran-2-yl)prop-2-enoate
Description
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate is a furan-derived organic compound characterized by a formyl-substituted furan ring conjugated to a methyl propenoate moiety. Its structure includes a α,β-unsaturated ester system (prop-2-enoate), which enhances conjugation and influences its chemical reactivity. Key identifiers include:
Properties
IUPAC Name |
methyl (E)-3-(5-formylfuran-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWSNRTEOHONR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(5-carboxyfuran-2-yl)prop-2-enoate.
Reduction: 3-(5-hydroxymethylfuran-2-yl)prop-2-enoate.
Substitution: 3-(5-bromofuran-2-yl)prop-2-enoate.
Scientific Research Applications
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared below with its closest analogs based on functional group modifications (Table 1).
Table 1: Structural and Commercial Comparison of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate and Analogs
Key Comparisons:
3-(5-formylfuran-2-yl)prop-2-enoic acid (CAS 20079-35-0) Functional Group Difference: The free carboxylic acid group increases polarity and acidity, enhancing solubility in aqueous media but reducing stability under acidic or high-temperature conditions (risk of decarboxylation). Applications: Likely used in reactions requiring a carboxylic acid handle (e.g., amide coupling) .
Other Derivatives
Structural Validation and Characterization
Structure validation protocols (e.g., PLATON) ensure accuracy in bond lengths and angles, critical for confirming the presence of conjugated systems or substituent effects .
Biological Activity
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the esterification of 3-(5-formyl-2-furanyl)-2-propenoic acid with methanol, often catalyzed by acids like sulfuric acid or hydrochloric acid. The reaction conditions usually require refluxing to ensure complete esterification. In industrial settings, continuous flow reactors may be utilized to optimize yields and purity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity . Research has shown its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents. The compound's mechanism involves interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could position it as a candidate for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles due to the reactive formyl group. The furan ring also facilitates π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor modulation.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound using an animal model of arthritis. Administration of this compound resulted in a marked decrease in swelling and pain behaviors compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains a formyl group; furan ring | Antimicrobial, anti-inflammatory |
| 2-Propenoic acid, 3-(2-furanyl)-, methyl ester | Lacks formyl group | Limited biological activity |
| 2-Propenoic acid, 3-(5-methyl-2-furanyl)-, methyl ester | Contains a methyl group | Different reactivity |
The presence of the formyl group in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
